2-Bromocyclohexanol

Organic Synthesis Halogenation Stereoselectivity

trans-2-Bromocyclohexanol (CAS 2425-33-4) is the definitive precursor for stereospecific 1,2-epoxycyclohexane synthesis via intramolecular SN2 displacement. Only the trans-arrangement provides the requisite anti-periplanar geometry for clean epoxide formation; cis-isomer and 4-bromo positional analogs fail to yield epoxides. Extensively characterized by NMR, IR, and Raman spectroscopy as a benchmark for 1,2-diaxial interaction studies. Target trans-1,2-cyclohexanediol, trans-2-aminocyclohexanol, and defined alkyl bromides with high stereocontrol. Essential chiral building block for pharmaceutical intermediate and ligand synthesis.

Molecular Formula C6H11BrO
Molecular Weight 179.05 g/mol
CAS No. 2425-33-4
Cat. No. B1604927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromocyclohexanol
CAS2425-33-4
Molecular FormulaC6H11BrO
Molecular Weight179.05 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)O)Br
InChIInChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2
InChIKeyAAMCLCZHZXKWRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromocyclohexanol (CAS 2425-33-4) as a Stereochemically Defined Vicinal Halohydrin Intermediate for Precision Synthesis


2-Bromocyclohexanol (CAS 2425-33-4), specifically the trans-isomer, is a vicinal halohydrin with a molecular formula of C6H11BrO and a molecular weight of 179.055 g/mol [1]. It exists as a white crystalline solid or colorless liquid with a boiling point of 225.5°C at 760 mmHg and a density of 1.519 g/cm³ . The compound features a bromine atom and a hydroxyl group on adjacent carbons of a cyclohexane ring, providing a unique stereoelectronic framework for stereospecific transformations [2].

The Critical Role of Stereochemistry and Halogen Identity in the Performance of 2-Bromocyclohexanol


Superficial substitution of 2-bromocyclohexanol with other cyclohexyl halohydrins or positional isomers can lead to dramatic differences in reaction outcomes, selectivity, and product profiles. The trans-arrangement of the bromine and hydroxyl groups in 2-bromocyclohexanol (CAS 2425-33-4) dictates a specific anti-periplanar geometry essential for intramolecular nucleophilic substitution, enabling clean epoxide formation [1]. In contrast, the cis-isomer fails to yield epoxides and exhibits distinct behavior in halogenation reactions, producing different product distributions [2]. Even subtle changes in halogen identity (e.g., chloro vs. bromo) or substitution pattern (2- vs. 4-position) fundamentally alter conformational equilibria and the regiochemistry of elimination and substitution pathways [3].

Quantitative Comparative Evidence for 2-Bromocyclohexanol (CAS 2425-33-4) in Key Reaction Domains


Divergent Monobromide Formation: trans-2-Bromocyclohexanol vs. cis-2-Bromocyclohexanol with PBr3

In the reaction with phosphorus tribromide, trans-2-bromocyclohexanol (CAS 2425-33-4) yields substantial amounts of monobromide (bromocyclohexane) in addition to the expected dibromide product. Specifically, after 48 hours, the reaction produces 35.5 mol% bromocyclohexane and 39.0 mol% trans-1,2-dibromocyclohexane [1]. In contrast, cis-2-bromocyclohexanol (CAS 16536-57-5) produces no detectable monobromide under identical conditions [1].

Organic Synthesis Halogenation Stereoselectivity

Epoxide Formation: Stereochemical Prerequisite for Intramolecular SN2

Treatment of trans-2-bromocyclohexanol with a strong base leads to clean formation of 1,2-epoxycyclohexane via an intramolecular SN2 process. This reaction requires an anti-periplanar arrangement of the hydroxyl and bromine groups, which is achieved in the trans isomer where the hydroxyl is equatorial and the bromine is axial [1]. Under identical conditions, cis-2-bromocyclohexanol fails to form an epoxide because its most stable conformation places both groups in equatorial positions, resulting in a gauche geometry that prevents backside attack [2].

Epoxide Synthesis Stereochemistry Nucleophilic Substitution

Conformational Equilibria: trans-2-Bromocyclohexanol vs. trans-2-Chlorocyclohexanol

A comparative conformational study of trans-2-bromo- and trans-2-chloro-cyclohexanol using dipole moments, NMR, IR, and Raman spectroscopy revealed that the diequatorial conformer predominates strongly in solution for both compounds [1]. While the study provides qualitative similarity, the specific equilibrium constants and steric parameters differ subtly due to the larger van der Waals radius of bromine (1.85 Å) versus chlorine (1.75 Å), affecting the precise conformational distribution and, consequently, the reaction kinetics in sterically sensitive transformations [1].

Conformational Analysis Physical Organic Chemistry Halogen Effects

Regiochemical Divergence in Base-Mediated Reactions: 2-Bromo vs. 4-Bromocyclohexanol

The position of the bromine atom on the cyclohexane ring dictates the outcome of base-mediated elimination and substitution reactions. For cis- and trans-4-bromocyclohexanol, reaction with hydroxide ion produces the same elimination product but different substitution products [1]. In contrast, the 2-bromo isomer (2-bromocyclohexanol) undergoes intramolecular displacement to form an epoxide when in the trans configuration, a pathway not accessible to the 4-bromo isomer due to the distance between the hydroxyl and bromine groups [2].

Elimination Substitution Regioselectivity

Physical State and Handling: 2-Bromocyclohexanol vs. 2-Bromocyclohexanone

2-Bromocyclohexanol (CAS 2425-33-4) is a solid at room temperature with a boiling point of 225.5°C at 760 mmHg . In contrast, the corresponding ketone, 2-bromocyclohexanone (CAS 822-85-5), is a colorless to light yellow liquid with a boiling point of 177-178°C [1]. The solid-state nature of 2-bromocyclohexanol simplifies handling, weighing, and storage in research settings, reducing the risk of spillage and volatilization compared to the liquid ketone analog.

Physical Properties Handling Storage

High-Impact Application Scenarios for 2-Bromocyclohexanol (CAS 2425-33-4) Based on Comparative Evidence


Stereospecific Synthesis of 1,2-Epoxycyclohexane and trans-1,2-Cyclohexanediol

2-Bromocyclohexanol is the preferred precursor for the synthesis of 1,2-epoxycyclohexane via intramolecular SN2 displacement [1]. The epoxide can be further opened under acidic or basic conditions to yield trans-1,2-cyclohexanediol with high stereocontrol [1]. This pathway is not accessible with the cis isomer or with 4-bromo positional isomers, making trans-2-bromocyclohexanol essential for any synthetic route targeting trans-1,2-disubstituted cyclohexane motifs [2].

Selective Generation of Bromocyclohexane via Reaction with PBr3

In synthetic sequences requiring monobromide intermediates, trans-2-bromocyclohexanol provides a unique route to bromocyclohexane upon treatment with phosphorus tribromide [1]. This reaction is completely selective for the trans isomer, with the cis isomer yielding no monobromide under identical conditions [1]. This property can be exploited for the stereocontrolled synthesis of alkyl bromides with defined stereochemistry.

Pharmaceutical Intermediate for Chiral Amine Synthesis via Ammonolysis

trans-2-Bromocyclohexanol serves as a versatile intermediate for the preparation of trans-2-aminocyclohexanol, a chiral amine building block, via ammonolysis with aqueous alcoholic ammonia [1]. Optimized conditions (20-fold excess ammonia, 100°C) minimize secondary amine formation and maximize primary amine yield [1]. This application underscores the value of the compound in the synthesis of enantiomerically pure pharmaceutical intermediates and ligands [1].

Conformational Studies and Physical Organic Chemistry Research

The conformational equilibrium of trans-2-bromocyclohexanol has been extensively characterized by NMR, IR, and Raman spectroscopy, providing a benchmark for understanding 1,2-diaxial interactions and stereoelectronic effects in substituted cyclohexanes [1]. Researchers studying conformational analysis or the influence of halogen size on molecular geometry can rely on this well-documented compound as a model system, with comparative data available for the chloro analog [1].

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